molecular formula C21H30ClNO7 B13405004 Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)

Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)

Cat. No.: B13405004
M. Wt: 443.9 g/mol
InChI Key: XXOYPWVHXMISJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) typically involves the reaction of 1-(4-chlorophenyl)cyclobutanecarboxylic acid with isobutylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) involves the inhibition of serotonin and noradrenaline reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on appetite suppression and energy expenditure. The compound targets serotonin and noradrenaline transporters, blocking their reuptake and thereby prolonging their action .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H30ClNO7

Molecular Weight

443.9 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C15H22ClN.C6H8O7/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,11,14H,3,8-10,17H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

XXOYPWVHXMISJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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